molecular formula C23H23ClN2O2 B2433444 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1904210-64-5

3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2433444
CAS RN: 1904210-64-5
M. Wt: 394.9
InChI Key: XASDPDBBMSQPGM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as CPQP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQP is a synthetic compound that is structurally similar to other compounds that have been found to have medicinal properties. In

Scientific Research Applications

Antimicrobial Activity

A series of compounds including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good antimicrobial activity against a range of bacterial and fungal strains, including Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, Aspergillus niger, and Candida metapsilosis, indicating potential applications in combating microbial infections (D. Ashok et al., 2014).

Spectroscopic and Docking Studies

Another related compound, 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, was characterized using spectroscopic techniques and density functional theory (DFT) calculations. It exhibited notable binding affinity for human serum albumin (HSA), suggesting potential for biological interaction studies and drug design applications (Arul Murugesan et al., 2021).

Anti-tubercular Activity

Mefloquine derivatives, with structural components resembling the compound , have demonstrated significant anti-tubercular activities. These findings highlight potential avenues for the development of new treatments against tuberculosis (J. Wardell et al., 2011).

Corrosion Inhibition

Quinoxaline-based propanones have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showing efficacy in reducing corrosion rates. Such compounds could be used in developing protective coatings or treatments for metals to prevent corrosive damage (L. Olasunkanmi et al., 2019).

Nanocrystalline Catalysts

Research on nanocrystalline ZnO as a catalyst for the synthesis of quinolin-2(1H)-ones suggests that materials and compounds with quinoline structures, including 3-(3-Chlorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, may have applications in green chemistry and catalysis, enhancing reaction efficiencies and product yields (H. R. H. Astaneh et al., 2018).

properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-19-7-1-4-17(16-19)9-10-22(27)26-14-11-20(12-15-26)28-21-8-2-5-18-6-3-13-25-23(18)21/h1-8,13,16,20H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASDPDBBMSQPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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